molecular formula C22H17BrN2O2 B12445362 4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B12445362
M. Wt: 421.3 g/mol
InChI Key: PASGWWRNHUUWDK-UHFFFAOYSA-N
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Description

4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a benzoxazole moiety

Preparation Methods

The synthesis of 4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Formation of Benzoxazole: Cyclization reaction to form the benzoxazole ring.

    Amidation: Coupling of the benzoxazole derivative with a benzamide precursor.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.

Common reagents used in these reactions include bromine, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with biological receptors, while the bromine atom may facilitate binding through halogen bonding. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide include other benzamide derivatives and benzoxazole-containing compounds. What sets this compound apart is the presence of both the bromine atom and the benzoxazole ring, which confer unique chemical and biological properties.

Some similar compounds include:

  • 2-bromo-N-methylbenzamide
  • 4-bromo-2-methylaniline
  • Benzoxazole derivatives with different substituents

These compounds share structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C22H17BrN2O2

Molecular Weight

421.3 g/mol

IUPAC Name

4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H17BrN2O2/c1-13-6-11-20-19(12-13)25-22(27-20)17-4-3-5-18(14(17)2)24-21(26)15-7-9-16(23)10-8-15/h3-12H,1-2H3,(H,24,26)

InChI Key

PASGWWRNHUUWDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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